molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No. B6460393
CAS RN: 2549048-27-1
M. Wt: 317.77 g/mol
InChI Key: ASMSJGBOTFIKHF-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological activities . They are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one common method involves the condensation of o-phenylenediamine with glyoxal .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .

Scientific Research Applications

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of quinoxaline-based compounds on biological systems. It has also been used in studies of the effects of small molecules on the structure and function of proteins. Additionally, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is not yet fully understood. However, it is believed that the compound binds to certain proteins, altering their structure and function. This binding can lead to changes in the behavior of cells, such as the inhibition of cell growth or the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in these cells. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, which can have a variety of effects on cellular processes.

Advantages and Limitations for Lab Experiments

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been found to be a useful tool for scientific research, and has a number of advantages over other compounds. It is relatively inexpensive and can be synthesized in a relatively simple manner. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are a few limitations to using this compound in experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it can be difficult to separate from other compounds in a mixture.

Future Directions

Despite its potential applications, there is still much to be learned about 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one and its effects on biological systems. Future research should focus on better understanding the mechanism of action of this compound and how it interacts with proteins and other molecules. Additionally, further studies should be conducted to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of certain types of cancer cells. Finally, research should be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been studied in detail and a number of methods have been developed. The most common method involves the reaction of 6-chloroquinoxaline and azetidin-3-ylpiperazin-2-one in the presence of a base such as sodium hydroxide. This reaction results in a mixture of the desired product and several byproducts, which can be separated by column chromatography.

properties

IUPAC Name

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSJGBOTFIKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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